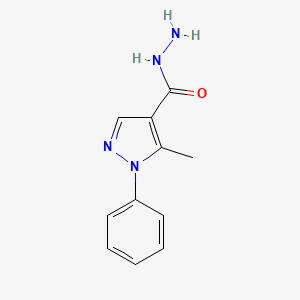

5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1-phenylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8-10(11(16)14-12)7-13-15(8)9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJFOVPAFLYXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399337 | |

| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204260-39-9 | |

| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204260-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole nucleus and the carbohydrazide moiety are prevalent pharmacophores, and their combination in a single molecular entity presents a promising scaffold for the development of novel therapeutic agents. This document outlines a reliable synthetic pathway, details the underlying chemical principles, and presents a thorough characterization of the target molecule using modern analytical techniques. The information herein is intended to equip researchers and professionals in drug discovery and development with the necessary knowledge to synthesize, verify, and further investigate this versatile compound.

Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold

Pyrazole derivatives represent a prominent class of five-membered heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[1] The inherent versatility of the pyrazole ring system allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2][3] Similarly, the carbohydrazide functional group is a key structural motif in numerous biologically active molecules, contributing to their therapeutic efficacy through various mechanisms, such as enzyme inhibition and metal chelation.[4]

The strategic combination of the pyrazole core and the carbohydrazide side chain in this compound results in a molecule with significant potential for drug discovery. The presence of multiple hydrogen bond donors and acceptors, coupled with a rigid heterocyclic framework, provides an ideal platform for designing molecules with high affinity and selectivity for various biological targets. This guide serves as a detailed roadmap for the synthesis and comprehensive characterization of this important molecule, providing a solid foundation for its application in drug development programs.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the construction of the pyrazole ring system via a cyclocondensation reaction to form a stable ester intermediate. This is followed by the conversion of the ester functionality to the desired carbohydrazide.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

The formation of the pyrazole ring is achieved through the cyclocondensation of a β-ketoester, ethyl 2-cyano-3-oxobutanoate, with phenylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol.

-

To this solution, add phenylhydrazine (1 equivalent) dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Causality of Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction by providing a polar protic medium. It also allows for a suitable reflux temperature to drive the reaction to completion.

-

Reflux Conditions: The application of heat is necessary to overcome the activation energy of the cyclization and dehydration steps involved in the pyrazole ring formation.

Step 2: Synthesis of this compound

The conversion of the ethyl ester to the carbohydrazide is accomplished by reacting the ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard and efficient method for the preparation of hydrazides.

Experimental Protocol:

-

Suspend ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (10 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The solid ester will gradually dissolve as the reaction progresses.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Causality of Experimental Choices:

-

Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is used to drive the equilibrium towards the formation of the hydrazide and to ensure the complete conversion of the ester.

-

Ethanol as Solvent: Ethanol is a good solvent for the starting ester at elevated temperatures and is compatible with hydrazine hydrate.

-

Recrystallization: This final purification step is crucial to remove any unreacted starting materials or byproducts, yielding a product of high purity suitable for further applications.

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Caption: Molecular structure of this compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (phenyl group) as multiplets in the range of δ 7.2-7.8 ppm. A singlet for the pyrazole C3-H proton around δ 8.0-8.5 ppm. A singlet for the methyl protons at δ 2.4-2.6 ppm. Broad singlets for the -NH and -NH₂ protons of the hydrazide group, which are D₂O exchangeable. |

| ¹³C NMR | Resonances for the aromatic carbons of the phenyl group. Signals for the pyrazole ring carbons. A characteristic signal for the methyl carbon. A downfield signal for the carbonyl carbon of the hydrazide group (around 160-170 ppm). |

| FT-IR (KBr) | N-H stretching vibrations of the hydrazide group in the range of 3200-3400 cm⁻¹. A strong C=O stretching vibration of the hydrazide carbonyl group around 1640-1680 cm⁻¹. C=N and C=C stretching vibrations of the pyrazole and phenyl rings in the region of 1400-1600 cm⁻¹. |

| Mass Spec. | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₁H₁₂N₄O, MW: 216.24 g/mol ). |

Physical and Chromatographic Data

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | A sharp melting point is indicative of high purity. |

| TLC | A single spot with a specific Rf value in a given solvent system (e.g., ethyl acetate/hexane). |

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a wide array of derivatives with potential therapeutic applications. The reactive hydrazide functionality can be readily converted into various other functional groups or used as a linker to conjugate the pyrazole moiety to other pharmacophores.[5]

Potential areas of investigation for derivatives of this compound include:

-

Anticancer Agents: Pyrazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines.[6]

-

Antimicrobial Agents: The pyrazole nucleus is present in several known antibacterial and antifungal drugs.

-

Enzyme Inhibitors: The structural features of this molecule make it a candidate for the design of inhibitors for various enzymes, such as kinases and proteases.[7]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described two-step synthetic protocol is robust and scalable, and the outlined characterization methods provide a comprehensive means of verifying the structure and purity of the final product. The inherent biological potential of the pyrazole-carbohydrazide scaffold makes this compound a valuable asset for researchers and scientists engaged in the discovery and development of novel therapeutic agents. The information presented herein should facilitate the synthesis and further exploration of this promising molecule in the pursuit of new medicines.

References

-

PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

-

PrepChem.com. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

-

Chandra, et al. (2012). N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1769. Available at: [Link]

-

ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Available at: [Link]

-

Karrouchi, Z., et al. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 890–892. Available at: [Link]

-

Saeed, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(4), 1248-1254. Available at: [Link]

- Google Patents. Process for the preparation of a pyrazole derivative.

-

Cunha, A. C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-330. Available at: [Link]

-

ResearchGate. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available at: [Link]

-

El-Shehry, M. F., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 839–853. Available at: [Link]

-

Al-Azmi, A., et al. (2021). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science, 48(2). Available at: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

-

Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

de Oliveira, R. S., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Available at: [Link]

-

Longdom Publishing. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

Sources

- 1. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide

For Correspondence:

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The pyrazole scaffold is a well-established pharmacophore, and the introduction of a carbohydrazide moiety at the 4-position offers a versatile handle for the synthesis of diverse derivatives with a wide range of biological activities.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, structural elucidation, and key physicochemical parameters of this compound. Standardized, field-proven protocols for the experimental determination of these properties are provided, underpinned by the scientific rationale for each methodological choice. This document aims to serve as a foundational resource for the further development and application of this compound and its analogs.

Introduction and Molecular Overview

This compound (CAS No. 204260-39-9) is a crystalline solid belonging to the pyrazole class of heterocyclic compounds. The core structure features a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a methyl group at the 5-position and a phenyl group at the 1-position. The key functional group for derivatization is the carbohydrazide moiety at the 4-position. The presence of both hydrogen bond donors (-NH-NH2) and acceptors (C=O, pyrazole nitrogens) suggests its potential for strong intermolecular interactions, influencing its solid-state properties and biological target binding.

The molecular structure and key identifiers of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 204260-39-9 | |

| Molecular Formula | C₁₁H₁₂N₄O | |

| Molecular Weight | 216.24 g/mol | |

| Canonical SMILES | CC1=C(C(=O)NN)C=NN1C2=CC=CC=C2 |

Synthesis and Purification

The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ethyl ester, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This is a standard and efficient method for the preparation of carbohydrazides from their ester precursors.

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Rationale: The nucleophilic acyl substitution of the ester with hydrazine is a robust reaction. Ethanol is a common solvent as it readily dissolves both the starting ester and hydrazine hydrate, and its boiling point is suitable for reflux conditions to drive the reaction to completion. Recrystallization from a suitable solvent like ethanol is an effective method for purifying the final product to obtain a crystalline solid with high purity.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in absolute ethanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration and wash with cold ethanol. Further purify the crude product by recrystallization from ethanol to yield the pure this compound as a crystalline solid.

Physicochemical Properties and Experimental Determination

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Melting Point

This compound is expected to be a white to off-white crystalline solid at room temperature. The melting point is a key indicator of purity. While no specific experimental value for this exact compound is readily available in the literature, a closely related analog, 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide, has a reported melting point range of 134-142 °C. It is anticipated that the melting point of the title compound will be in a similar range.

Protocol for Melting Point Determination:

Rationale: The capillary method is a standard technique for determining the melting point of a crystalline solid.[3][4] A slow heating rate near the melting point is crucial for accurate determination, allowing for thermal equilibrium between the sample and the heating block.

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid preliminary measurement is performed to determine the approximate melting range.

-

A second, slower measurement is conducted with a fresh sample, with the temperature ramp rate set to 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.

-

-

Reporting: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow melting range (1-2 °C) is indicative of high purity.

Solubility

The solubility of a compound in aqueous and organic solvents is a critical parameter for formulation development and for conducting biological assays. Based on its structure, this compound is expected to have limited solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Protocol for Solubility Determination (Shake-Flask Method):

Rationale: The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[5][6][7][8] By adding an excess of the solid to the solvent and allowing it to equilibrate, a saturated solution is formed, and the concentration of the dissolved compound represents its solubility.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Reporting: Express the solubility in units of mg/mL or µg/mL.

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The pyrazole ring is weakly basic, and the carbohydrazide moiety has both acidic (N-H) and basic (amino group) character.

Protocol for pKa Determination (Potentiometric Titration):

Rationale: Potentiometric titration is a highly accurate method for determining pKa values.[9][10][11][12] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).

-

Titration:

-

For determining the pKa of the basic functional groups, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

For determining the pKa of the acidic functional groups, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key determinant of a drug's pharmacokinetic properties. A predicted XlogP value for this compound is approximately 0.8, suggesting it is moderately lipophilic.

Protocol for LogP Determination (RP-HPLC Method):

Rationale: The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable technique for estimating LogP values.[2][13][14] The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.

-

HPLC System: Use a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known LogP values.

-

Sample Analysis: Inject a solution of this compound and determine its retention time under the same chromatographic conditions.

-

Calculation: Calculate the k' for the target compound and use the calibration curve to determine its LogP value.

Spectroscopic and Analytical Characterization

Spectroscopic and analytical techniques are essential for confirming the structure and purity of the synthesized compound.

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include:

-

A singlet for the methyl group protons.

-

A singlet for the pyrazole ring proton.

-

Multiplets for the protons of the phenyl group.

-

Broad singlets for the -NH and -NH₂ protons of the carbohydrazide moiety, which are exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyrazole and phenyl rings, and the carbonyl carbon of the carbohydrazide group.

Standard Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200-3400 | Amide and amine stretching |

| C-H Stretch (Aromatic) | 3000-3100 | Phenyl and pyrazole C-H |

| C-H Stretch (Aliphatic) | 2850-3000 | Methyl C-H |

| C=O Stretch (Amide I) | 1650-1680 | Carbonyl stretching |

| N-H Bend (Amide II) | 1510-1570 | N-H bending |

| C=C and C=N Stretch | 1400-1600 | Aromatic ring stretching |

Standard Protocol for FTIR Analysis:

-

Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectral Data:

-

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that provides detailed fragmentation patterns useful for structural confirmation.[15][16][17][18]

-

Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (216.24 g/mol ).

-

Fragmentation: Characteristic fragment ions resulting from the cleavage of the carbohydrazide side chain and the pyrazole ring would be expected.

Standard Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like GC-MS or LC-MS.

-

Ionization: Ionize the sample using the chosen method (e.g., EI at 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern.

Potential Applications and Future Directions

The pyrazole carbohydrazide scaffold is a versatile building block in medicinal and agricultural chemistry.[1][2] The presence of the reactive hydrazide functionality allows for the synthesis of a wide array of derivatives, such as Schiff bases, N-acylhydrazones, and other heterocyclic systems. These derivatives have been reported to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.

The physicochemical data presented in this guide are essential for the rational design of new derivatives of this compound with improved pharmacokinetic and pharmacodynamic profiles. Future research should focus on the synthesis of a library of analogs and their systematic evaluation against various biological targets to establish comprehensive structure-activity relationships (SAR).

Conclusion

This technical guide has provided a detailed overview of the synthesis, physicochemical properties, and analytical characterization of this compound. By presenting standardized protocols for the experimental determination of key parameters such as melting point, solubility, pKa, and LogP, alongside spectroscopic characterization methods, this document serves as a valuable resource for researchers in the field. The information contained herein will facilitate the further exploration and development of this promising scaffold for applications in drug discovery and agrochemical research.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

National Institutes of Health (NIH). (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

-

Baitai Peike Biotechnology. (n.d.). Electronic Ionization EI. [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. [Link]

-

ResearchGate. (2025, August 8). Vibrational analysis of some pyrazole derivatives. [Link]

-

ResearchGate. (2016, June 16). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PubMed. (n.d.). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. [Link]

-

National Institutes of Health (NIH). (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... [Link]

-

PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

-

PubMed Central. (n.d.). Current status of pyrazole and its biological activities. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

-

MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

PubMed. (n.d.). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

-

Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

ResearchGate. (2018, March 15). Synthesis and Characterization of Some New Pyrazole Compounds. [Link]

-

YouTube. (2021, August 17). Measurement of pKa by Potentiometry. [Link]

Sources

- 1. N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijcpa.in [ijcpa.in]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. rroij.com [rroij.com]

- 18. Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry - GC-EI-MS Analysis Services - Electron Impact | Baitai Peike Biotechnology [en.biotech-pack.com]

Spectral Analysis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide: A Technical Guide

Introduction: The Significance of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide in Modern Drug Discovery

This compound is a heterocyclic compound of significant interest within the pharmaceutical and agrochemical industries.[1] The pyrazole nucleus is a well-established pharmacophore, known to be a core component in a variety of biologically active molecules.[2] The addition of a carbohydrazide functional group at the 4-position of the pyrazole ring introduces a versatile reactive handle, enabling the synthesis of a diverse library of derivatives for screening as potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[1]

Given its potential as a foundational scaffold in drug development, a thorough and unambiguous structural characterization is paramount. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive identification and structural elucidation of this compound. The protocols and interpretations herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale that ensures data integrity and confident structural assignment.

Molecular Structure

A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The structure of this compound, with its key functional groups, is depicted below.

Sources

An In-depth Technical Guide to the Biological Activity of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide Derivatives

Abstract

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3][4][5][6] This technical guide focuses on a specific, promising class: derivatives of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide. We will delve into the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these compounds. Furthermore, this guide provides detailed, field-proven experimental protocols for key biological assays, offering researchers and drug development professionals a comprehensive resource for advancing their work in this area.

Introduction: The Significance of the Pyrazole Scaffold

The versatility of the pyrazole ring and its derivatives has made it a cornerstone in the development of new therapeutic agents.[1][7] The carbohydrazide moiety (-CONHNH2) attached at the 4-position of the 5-methyl-1-phenyl-1H-pyrazole core serves as a crucial pharmacophore and a versatile synthetic handle. This functional group enhances the molecule's ability to form hydrogen bonds, a key interaction for binding to biological targets, and allows for the straightforward synthesis of a wide array of derivatives, such as hydrazones, thiadiazines, and other heterocyclic systems.[8][9] These modifications can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to the discovery of potent and selective agents for various diseases.

Synthetic Strategies

The foundational molecule, this compound, is typically synthesized from its corresponding ester, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. The general synthetic pathway is outlined below.

Workflow for Synthesis of Pyrazole-4-carbohydrazide Derivatives

Caption: General synthetic scheme for producing this compound and its derivatives.

The key step involves the hydrazinolysis of the ethyl ester precursor (C) with hydrazine hydrate (D) in a suitable solvent like ethanol under reflux conditions to yield the core carbohydrazide (E).[3] This carbohydrazide is then readily condensed with various substituted aldehydes or ketones (F) to generate a library of Schiff base derivatives (hydrazones) (G), which are frequently evaluated for their biological activities.

Key Biological Activities and Mechanistic Insights

Derivatives of this pyrazole scaffold have demonstrated significant potential across several therapeutic areas.

Antimicrobial Activity

The search for novel antimicrobial agents is critical in the face of rising drug resistance. Pyrazole-based compounds have emerged as a promising area of investigation.

Findings: Numerous studies have shown that derivatives of this compound exhibit potent antibacterial and antifungal activity.[10] The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic properties of the substituents on the phenyl ring attached to the hydrazone moiety play a crucial role in determining the antimicrobial spectrum and potency. For instance, compounds bearing electron-withdrawing groups like chloro or nitro on the phenyl ring often show enhanced activity.[1] Some derivatives have shown excellent minimum inhibitory concentrations (MICs) against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[11]

Data Summary: Antimicrobial Activity

| Compound Derivative | Target Organism | Activity (Inhibition Zone mm / MIC µg/mL) | Reference |

|---|---|---|---|

| 4-Fluoro Phenyl Hydrazone | E. coli | 16 mm | [11] |

| 4-Fluoro Phenyl Hydrazone | S. aureus | 15 mm | [11] |

| 4-Fluoro Phenyl Hydrazone | C. albicans | 18 mm | [11] |

| Pyridine-4-carbohydrazide hybrid | M. tuberculosis H37Rv | MIC: 0.125 µg/mL | [12] |

| Pyridine-4-carbohydrazide hybrid | Ethambutol-resistant Mtb | MIC: 0.03 µg/mL |[12] |

Anticancer Activity

The pyrazole core is present in several approved anticancer drugs, highlighting its importance in oncology research.

Findings: Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines.[6][13] Studies have reported significant activity against breast (MCF-7), lung (A549), and liver (HepG-2) cancer cell lines.[6] The presence of specific substituents, such as dimethylamino or bromo groups on the phenyl ring, has been shown to enhance anticancer potential.[6][13] Mechanistic studies suggest that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[6]

Data Summary: Anticancer Activity (IC50 Values)

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Bromophenyl Hydrazone | MCF-7 (Breast) | 5.8 | [6] |

| 4-Bromophenyl Hydrazone | A549 (Lung) | 8.0 | [6] |

| 4-Dimethylamino Phenyl Hydrazone | MDA-MB-231 (Breast) | 6.36 | [13] |

| Benzo[b]thiophen-2-yl Hydrazone | HepG-2 (Liver) | 3.57 |[6] |

Anti-inflammatory and Analgesic Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many contain heterocyclic scaffolds. Pyrazole derivatives, such as Celecoxib, are well-known selective COX-2 inhibitors.

Findings: Several derivatives from this family have shown potent anti-inflammatory and analgesic effects in preclinical models.[4][5] The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation. Some compounds have demonstrated activity comparable to standard drugs like indomethacin in the carrageenan-induced rat paw edema assay, a classic model for acute inflammation.[1][14] The antinociceptive activity of a 4-dimethylaminephenyl derivative was found to be eleven times more potent than dipyrone.[14]

Structure-Activity Relationship (SAR) Insights

Synthesizing findings from various studies allows for the deduction of key structure-activity relationships that can guide future drug design.

-

Substitution at the N1-phenyl ring: The nature and position of substituents on the 1-phenyl ring are critical. Electron-withdrawing groups can influence the electronic distribution of the entire scaffold, impacting receptor binding.

-

The Hydrazone Moiety: The -C=N-NH- linkage is a key structural feature. The aromatic ring attached to this moiety provides a site for extensive modification.

-

Antimicrobial Activity: Electron-withdrawing groups (e.g., -Cl, -F, -NO2) on the terminal phenyl ring generally enhance antimicrobial potency.[11]

-

Anticancer Activity: Both electron-donating (e.g., -N(CH3)2) and electron-withdrawing (e.g., -Br) groups have been shown to confer high cytotoxicity, suggesting that the optimal substitution depends on the specific cancer cell line and target.[6][13]

-

-

Substitution at the C5-position: The methyl group at the C5 position appears to contribute positively to the activity profile of many derivatives.[13]

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key biological assays.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is effective, it inhibits microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's potency.

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline.

-

Inoculation: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

-

Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of the test compound solution into the designated wells.

-

Controls:

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) for each well.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for MTT Assay ```dot graph MTTWorkflow { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Seed cancer cells in a\n96-well plate", fillcolor="#E8F0FE", fontcolor="#202124"]; B [label="Incubate for 24h\n(Cell Adherence)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treat cells with various\nconcentrations of test compound", fillcolor="#D6EADF", fontcolor="#202124"]; D [label="Incubate for 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Add MTT Reagent\nto each well", fillcolor="#FEF7E0", fontcolor="#202124"]; F [label="Incubate for 4h\n(Formazan Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Add Solubilizing Agent\n(e.g., DMSO, isopropanol)", fillcolor="#FCE8E6", fontcolor="#202124"]; H [label="Read Absorbance\n(e.g., at 570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Calculate % Viability\nand IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }``` Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Controls:

-

Vehicle Control: Treat cells with the medium containing the same concentration of solvent (e.g., DMSO) used for the test compounds. This represents 100% viability.

-

Blank Control: Include wells with medium only (no cells) to subtract background absorbance.

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Derivatives of this compound represent a highly versatile and promising class of compounds with a broad range of biological activities. The straightforward synthesis allows for the creation of large libraries for high-throughput screening. Structure-activity relationship studies have provided valuable insights, indicating that modifications to the terminal phenyl ring of the hydrazone moiety are particularly effective for tuning biological activity.

Future research should focus on several key areas:

-

Mechanism of Action Studies: Elucidating the specific molecular targets for the most potent anticancer and antimicrobial compounds.

-

In Vivo Efficacy: Moving promising candidates from in vitro assays to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Combinatorial Chemistry: Expanding the diversity of the derivative library by exploring different substituents at the C5 position and on the N1-phenyl ring.

-

QSAR and Computational Modeling: Employing quantitative structure-activity relationship (QSAR) and molecular docking studies to rationally design next-generation derivatives with improved potency and selectivity.

[12][13]The continued exploration of this chemical scaffold holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

-

El-Sayed, M. A. A., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42. [Link]

-

Karrouchi, K., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PubMed Central. [Link]

-

Lan, R. X., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Vrije Universiteit Amsterdam. [Link]

-

Kumar, B. V., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). PubMed Central. [Link]

-

de Oliveira, R., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. [Link]

-

Yadav, P., et al. (2023). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. PubMed. [Link]

-

Chimenti, F., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

-

Parrino, F., et al. (1984). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco; Edizione Scientifica. [Link]

-

Ceccarelli, L., et al. (2020). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central. [Link]

-

Reem, A. M., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research. [Link]

-

Aly, H. M., et al. (2014). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

-

Singh, R. P., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

-

Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Bentham Science. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PubMed Central. [Link]

-

Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry. [Link]

-

Sharma, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

de Oliveira, R., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

-

Chimenti, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PubMed Central. [Link]

-

Aggarwal, R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

-

Moodley, C., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. [Link]

Sources

- 1. academicstrive.com [academicstrive.com]

- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. srrjournals.com [srrjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orientjchem.org [orientjchem.org]

- 11. asianpubs.org [asianpubs.org]

- 12. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemmethod.com [chemmethod.com]

An In-Depth Technical Guide to 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide (CAS 204260-39-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide, with the CAS number 204260-39-9, is a heterocyclic organic compound belonging to the pyrazole carbohydrazide class. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives have garnered significant attention for their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the known properties of this compound, and explores its potential applications in research and drug development based on the activities of structurally related compounds. While specific biological data for this exact compound is limited in publicly available literature, the broader class of pyrazole carbohydrazides has demonstrated a wide range of promising biological effects, including anti-inflammatory, anticancer, and antidiabetic properties.[3][4][5] This guide will synthesize the available information to provide a valuable resource for researchers interested in exploring the therapeutic potential of this and related molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 204260-39-9 | [6][7] |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₁₁H₁₂N₄O | [6] |

| Molecular Weight | 216.24 g/mol | [6] |

| Canonical SMILES | CC1=C(C(=O)NN)C=NN1C2=CC=CC=C2 | [6] |

| InChI Key | QEJFOVPAFLYXGJ-UHFFFAOYSA-N | [6] |

| Purity | ≥95% | [6] |

| LogP | 0.81 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

Synthesis

A plausible synthetic workflow for this compound is outlined below. This is a generalized representation and would require optimization for this specific compound.

Potential Biological Activities and Mechanisms of Action (Based on Analogs)

As specific biological data for this compound is limited, this section will discuss the potential activities and mechanisms based on studies of structurally similar pyrazole carbohydrazide derivatives. It is crucial to note that these are extrapolations and would require experimental validation for CAS 204260-39-9.

Anti-inflammatory Activity

Many pyrazole derivatives have demonstrated significant anti-inflammatory properties.[9][10] The proposed mechanism for some of these compounds involves the inhibition of key inflammatory mediators. For instance, some pyrazole derivatives act as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the production of prostaglandin E2 (PGE2), a key player in inflammation and pain.[11]

A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action is presented below.

Anticancer Activity

Pyrazole derivatives have also been extensively investigated for their anticancer potential.[1][12] Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell proliferation, and targeting of specific signaling pathways involved in cancer progression. For example, some 5-methyl-1H-pyrazole derivatives have been identified as potent androgen receptor (AR) antagonists, which is a key target in prostate cancer therapy.[5] Other pyrazole carbohydrazide derivatives have shown inhibitory activity against various cancer cell lines, though the precise molecular targets are not always fully elucidated.[13]

Antidiabetic and Antioxidant Activities

Recent studies have highlighted the potential of pyrazole derivatives as antidiabetic and antioxidant agents.[3][14] Some compounds have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[3][15] Inhibition of these enzymes can help to control postprandial hyperglycemia. The antioxidant properties of these compounds are often attributed to their ability to scavenge free radicals.[14]

Experimental Protocols

To facilitate further research, this section provides a generalized, step-by-step methodology for a common in vitro assay used to evaluate the potential anti-inflammatory activity of a compound. This protocol is illustrative and should be adapted based on the specific research question and available resources.

In Vitro COX-2 Inhibition Assay (Generalized Protocol)

This assay measures the ability of a test compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

DMSO (for dissolving the compound)

-

Prostaglandin E2 (PGE2) EIA Kit

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to test a range of concentrations.

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations. Include a positive control (a known COX-2 inhibitor) and a negative control (DMSO vehicle).

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Suppliers

This compound is available from several chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.

| Supplier | Product Number/CAS | Notes |

| Fluorochem | F752431 | Offers various pack sizes.[6] |

| Parchem | 885277-84-9 | Specialty chemical supplier.[8] |

| Chem-Impex | 618092-44-7 (related compound) | Offers a related compound, 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide.[16] |

| Echemi | - | Lists various suppliers for related pyrazole carbohydrazides. |

| ChemicalBook | 204260-39-9 | Lists the compound with its CAS number.[7] |

Safety and Handling

Based on available safety data sheets for related compounds, this compound should be handled with care in a laboratory setting. Standard safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery and development. While direct biological data for this specific compound is not extensively documented, the well-established and diverse pharmacological activities of the broader pyrazole carbohydrazide class provide a strong rationale for its exploration. The potential for this compound and its derivatives to act as anti-inflammatory, anticancer, and antidiabetic agents warrants further in-depth studies to elucidate its specific mechanisms of action and therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing molecule.

References

-

Al-Ostoot, F. H., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 11(1), 23558. [Link]

-

de Oliveira, R. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-340. [Link]

-

El-Sayed, M. A. A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific Reports, 12(1), 1083. [Link]

-

Giori, P., et al. (1986). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco; edizione scientifica, 41(8), 607-623. [Link]

-

Karrouchi, K., et al. (2021). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes: A Detailed Structural, Spectroscopic, and Biophysical Study. Polycyclic Aromatic Compounds, 43(2), 1-21. [Link]

-

Li, J., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124. [Link]

-

Mortada, S., et al. (2022). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Journal of Molecular Structure, 1267, 133652. [Link]

-

Xu, S., et al. (2019). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry, 27(1), 109-122. [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-13. [Link]

-

Chandra, et al. (2013). N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1769. [Link]

-

Gaonkar, S. L., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2291. [Link]

-

Fustero, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N'-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. parchem.com [parchem.com]

- 8. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. chemimpex.com [chemimpex.com]

- 16. echemi.com [echemi.com]

An In-Depth Technical Guide to 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide: Synthesis, Structure, and Potential Applications

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, renowned for its presence in a multitude of biologically active compounds.[1] This five-membered heterocyclic ring system, featuring two adjacent nitrogen atoms, serves as a versatile pharmacophore, lending itself to a wide array of therapeutic applications, including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.[1] Within this broad class of compounds, 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide stands out as a molecule of significant interest. Its structure marries the established biological relevance of the pyrazole core with the reactive potential of a carbohydrazide moiety, making it a valuable intermediate for the synthesis of novel therapeutic agents and a subject of investigation in its own right.[1]

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, provide a detailed, field-proven synthesis protocol, explore its spectroscopic and crystallographic characteristics, and discuss its potential biological activities and applications, with a focus on the underlying scientific principles and experimental rationale.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central pyrazole ring substituted at various positions. A phenyl group is attached to one of the nitrogen atoms (N1), a methyl group at position 5, and a carbohydrazide group at position 4. This specific arrangement of functional groups is pivotal to its chemical reactivity and biological activity. The carbohydrazide group, in particular, serves as a key functional handle for further chemical modifications and is known to contribute to the pharmacological profile of many drugs.[1]

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₄O | [2] |

| Molecular Weight | 216.24 g/mol | [3] |

| CAS Number | 204260-39-9 | [3] |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | Not consistently reported; requires experimental verification. | |

| SMILES | CC1=C(C(=O)NN)C=NN1C2=CC=CC=C2 | [2] |

| InChI Key | QEJFOVPAFLYXGJ-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from readily available precursors. The rationale behind this synthetic strategy is the robust and high-yielding nature of pyrazole ring formation, followed by a standard conversion of a carboxylic acid ester to a carbohydrazide.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylate

This initial step involves the synthesis of the pyrazole ring system. A common and effective method is the reaction of a β-ketoester with phenylhydrazine.[4]

-

Reagents and Materials:

-

Ethyl 2-cyano-3-oxobutanoate

-

Phenylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol.

-

Add phenylhydrazine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (a few drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, under vacuum.

-

Step 2: Synthesis of this compound

The second step is the conversion of the synthesized ester to the desired carbohydrazide via hydrazinolysis.[5]

-

Reagents and Materials:

-

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (from Step 1)

-

Hydrazine hydrate (80-99%)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure:

-

Suspend ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents).

-

Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.